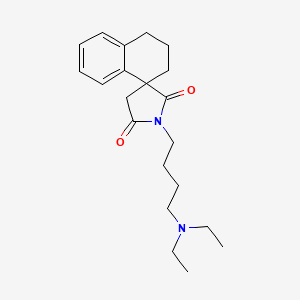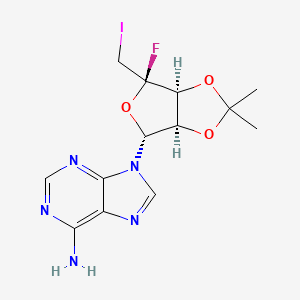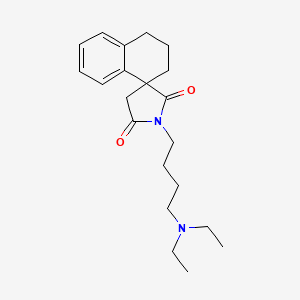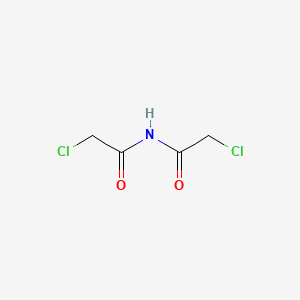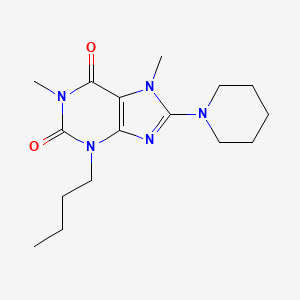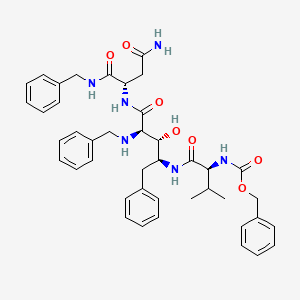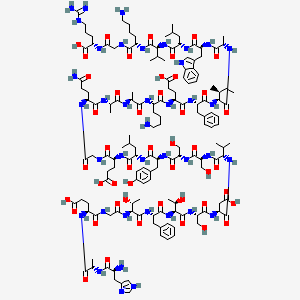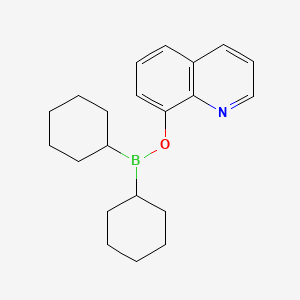
8-Quinolinyl dicyclohexylborinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Quinolinyl dicyclohexylborinate is a chemical compound that belongs to the class of boron-containing compounds It is derived from quinoline, a heterocyclic aromatic organic compound
Vorbereitungsmethoden
The synthesis of 8-Quinolinyl dicyclohexylborinate typically involves the reaction of 8-hydroxyquinoline with dicyclohexylborane. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Starting Materials: 8-Hydroxyquinoline and dicyclohexylborane.
Reaction Conditions: The reaction is usually performed in an inert atmosphere to prevent oxidation. Solvents such as tetrahydrofuran (THF) are commonly used.
Procedure: The 8-hydroxyquinoline is dissolved in the solvent, and dicyclohexylborane is added slowly. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is purified using standard techniques such as recrystallization or chromatography.
Industrial production methods may involve similar steps but are scaled up to accommodate larger quantities. The use of automated reactors and continuous flow systems can enhance efficiency and yield.
Analyse Chemischer Reaktionen
8-Quinolinyl dicyclohexylborinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinolinyl boronic acid derivatives. Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reduction reactions can convert the compound into its corresponding borohydride form. Reducing agents such as lithium aluminum hydride are typically used.
Substitution: The compound can undergo nucleophilic substitution reactions, where the borinate group is replaced by other functional groups. Reagents such as halides and amines are commonly employed.
Hydrolysis: In the presence of water or aqueous solutions, this compound can hydrolyze to form quinolinyl boronic acid and dicyclohexylborane.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
8-Quinolinyl dicyclohexylborinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds. Its unique reactivity makes it valuable for creating complex molecular structures.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It can act as a chelating agent, binding to metal ions and affecting biological processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with biological molecules makes it a candidate for drug development.
Industry: In industrial applications, this compound is used in the production of advanced materials, including polymers and catalysts. Its stability and reactivity are advantageous in various manufacturing processes.
Wirkmechanismus
The mechanism of action of 8-Quinolinyl dicyclohexylborinate involves its interaction with molecular targets through its boron and quinoline moieties. The compound can form complexes with metal ions, which can then participate in catalytic or inhibitory processes. The pathways involved may include:
Chelation: The quinoline ring can chelate metal ions, affecting their availability and reactivity in biological systems.
Catalysis: The boron atom can participate in catalytic cycles, facilitating chemical transformations.
Inhibition: The compound can inhibit enzymes or other proteins by binding to their active sites, altering their function.
Vergleich Mit ähnlichen Verbindungen
8-Quinolinyl dicyclohexylborinate can be compared with other similar compounds to highlight its uniqueness:
8-Hydroxyquinoline: This parent compound is widely used as a chelating agent and has various biological activities. the addition of the dicyclohexylborinate group enhances its reactivity and stability.
Quinolinyl-pyrazoles: These compounds also contain the quinoline moiety and are studied for their pharmacological properties. The borinate group in this compound provides additional functionality.
Boron-containing compounds: Other boron-containing compounds, such as boronic acids and boronates, are used in organic synthesis and medicinal chemistry. This compound offers a unique combination of boron and quinoline functionalities.
Eigenschaften
CAS-Nummer |
32705-42-3 |
|---|---|
Molekularformel |
C21H28BNO |
Molekulargewicht |
321.3 g/mol |
IUPAC-Name |
dicyclohexyl(quinolin-8-yloxy)borane |
InChI |
InChI=1S/C21H28BNO/c1-3-11-18(12-4-1)22(19-13-5-2-6-14-19)24-20-15-7-9-17-10-8-16-23-21(17)20/h7-10,15-16,18-19H,1-6,11-14H2 |
InChI-Schlüssel |
IXAYSAITHJHBEC-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1CCCCC1)(C2CCCCC2)OC3=CC=CC4=C3N=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


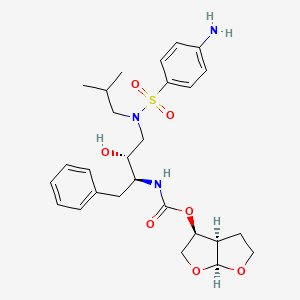
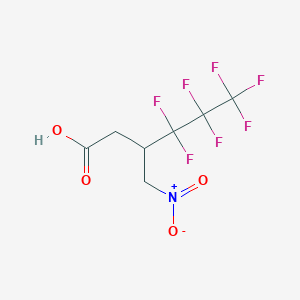
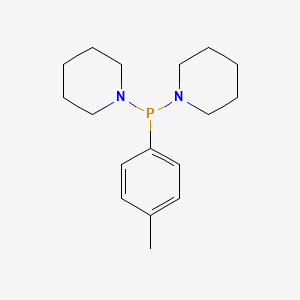
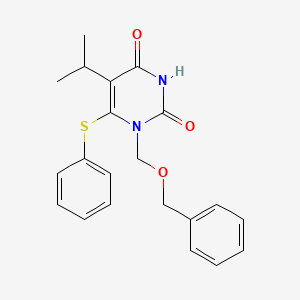
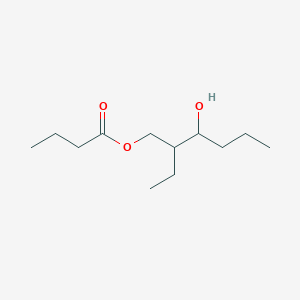
![3,7-Dimethyl-1,4,7,8-tetrahydro-5H-pyrazolo[4,3-d][1,3]oxazepin-5-one](/img/structure/B12789215.png)
